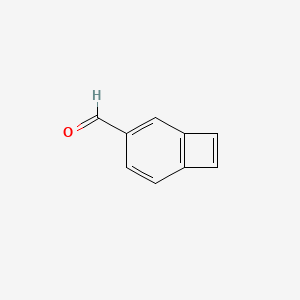

4-carboxaldehydebenzocyclobutene

Beschreibung

4-Carboxaldehydebenzocyclobutene (CAS: 112892-88-3) is a bicyclic aromatic compound featuring a benzocyclobutene core fused with an aldehyde functional group at the 4-position. Its molecular formula is C₉H₆O (molecular weight: 130.14 g/mol), and it adopts a strained bicyclo[4.2.0]octa-1,3,5-triene structure . Key physical properties include a density of 1.175 g/cm³, a boiling point of ~250°C, and a flash point of 140.4°C . The compound is sensitive to oxidation and moisture, requiring storage under inert gas (nitrogen or argon) at 2–8°C .

The aldehyde group confers reactivity for applications in polymer precursors and organic synthesis, particularly in Diels-Alder reactions or as a crosslinking agent due to the strained cyclobutene ring’s thermal activation .

Eigenschaften

Molekularformel |

C9H6O |

|---|---|

Molekulargewicht |

130.14 g/mol |

IUPAC-Name |

bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde |

InChI |

InChI=1S/C9H6O/c10-6-7-1-2-8-3-4-9(8)5-7/h1-6H |

InChI-Schlüssel |

BULHORGGTPRJKY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC2=C1C=C2)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde typically involves the use of tandem catalytic processes. One such method employs a rhodium (I) complex with a flexible NHC-based pincer ligand. This catalyst facilitates the head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation of the resulting gem-enyne . The reaction conditions are optimized to ensure high selectivity and yield.

Industrial Production Methods

While specific industrial production methods for bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde are not extensively documented, the principles of tandem catalysis and the use of rhodium-based catalysts are likely to be employed. These methods offer efficiency and scalability, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-carboxaldehydebenzocyclobutene undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles like amines.

Major Products Formed

Oxidation: Bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carboxylic acid.

Reduction: Bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-carboxaldehydebenzocyclobutene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.

Wirkmechanismus

The mechanism of action of bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde involves its interaction with molecular targets through its conjugated double bonds and aldehyde group. These interactions can lead to the formation of reactive intermediates, which can further participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or synthetic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs: Substituted Benzocyclobutenes

The benzocyclobutene scaffold is versatile, with substituents dictating reactivity and applications. Key derivatives include:

- Reactivity Contrasts :

- The aldehyde in this compound enables condensation reactions (e.g., with amines or hydrazines), unlike the bromide in 4-bromobenzocyclobutene, which participates in cross-coupling (e.g., Suzuki-Miyaura) .

- The hydroxymethyl derivative (C₉H₁₀O) can be oxidized to this compound, offering synthetic flexibility .

Functional Analogs: Aromatic Aldehydes

Compared to non-cyclic aromatic aldehydes like 4-hydroxybenzaldehyde (C₇H₆O₂), this compound exhibits distinct properties:

- Ring Strain vs. Stability : The benzocyclobutene core’s strain (~30 kcal/mol) enables unique thermal ring-opening reactions, unlike 4-hydroxybenzaldehyde, which lacks such strain and is more stable under ambient conditions .

- Solubility: 4-Hydroxybenzaldehyde’s phenolic -OH group enhances water solubility, whereas this compound is predominantly organic-solvent soluble .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.